molecular formula C6H11N B1443236 Bicyclo[3.1.0]hexan-2-amine CAS No. 1258639-94-9

Bicyclo[3.1.0]hexan-2-amine

Cat. No. B1443236
M. Wt: 97.16 g/mol
InChI Key: PVXPMXRWNGMGRF-UHFFFAOYSA-N
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Description

“Bicyclo[3.1.0]hexan-2-amine” is an amine class compound . It has a molecular weight of 133.62 and a molecular formula of C6H12ClN .


Synthesis Analysis

The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been described in various studies . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .


Molecular Structure Analysis

The molecular structure of “Bicyclo[3.1.0]hexan-2-amine” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .


Chemical Reactions Analysis

The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .


Physical And Chemical Properties Analysis

“Bicyclo[3.1.0]hexan-2-amine” has a molecular weight of 133.62 and a molecular formula of C6H12ClN . It is stored at a temperature of 4 degrees Celsius and is in the form of a powder .

Scientific Research Applications

Conformationally Locked Amino Acid Analogues

Bicyclo[3.1.0]hexane derivatives have been employed as conformationally locked analogues of amino acids, demonstrating their utility in the design of bioactive compounds. For instance, methanoproline, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a constituent of the broad-spectrum antibiotic trovafloxacin, highlight the significance of embedding amino acid units like glutamate into the bicyclo[3.1.0]hexane scaffold. This approach has led to the creation of potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Synthesis of Stereodefined Bicyclo[3.1.0]hexanes

A diastereodivergent method has been developed for synthesizing highly substituted bicyclo[3.1.0]hexanes through transannular alkylation. This process utilizes asymmetric organocatalysis to install all stereocenters, showcasing the bicyclo[3.1.0]hexane core's versatility in constructing complex molecular architectures with precise stereochemistry (Riaño et al., 2018).

Novel Amino Acid Derivatives for Medicinal Chemistry

Bicyclo[3.1.0]hex-2-ene amino acid derivatives have been synthesized, offering novel building blocks for medicinal chemistry. These derivatives can be prepared as chiral compounds, highlighting their potential in the development of new pharmaceuticals (Stadler, 2015).

Carbocyclic Nucleoside Analogs

The bicyclo[3.1.0]hexane template has been crucial in synthesizing carbocyclic nucleoside analogs. These analogs are designed to be conformationally locked, potentially affecting their biological activity and utility as therapeutic agents (Shin et al., 2000).

Future Directions

The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . This suggests that “Bicyclo[3.1.0]hexan-2-amine” and similar compounds could have significant potential in future research and applications.

properties

IUPAC Name

bicyclo[3.1.0]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-2-1-4-3-5(4)6/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXPMXRWNGMGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.0]hexan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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